molecular formula C17H14N4S B380670 4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 314260-87-2

4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B380670
CAS No.: 314260-87-2
M. Wt: 306.4g/mol
InChI Key: UPVCFBVIGJYKCY-UHFFFAOYSA-N
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Description

The compound “4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a heterocyclic compound that contains a benzimidazole and a pyrimidine ring . Heterocyclic compounds like this offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was designed and synthesized according to the structure of well-established V600EBRAF inhibitors . The terminal sulfonamide moiety was linked to the pyrimidine ring via either ethylamine or propylamine bridge .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring and a pyrimidine ring . The benzimidazole ring is a bicyclic heterocycle consisting of the fusion of benzene and imidazole . The pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrimidine derivatives have been described with a wide range of biological potential . They have been synthesized by reacting chalcone with guanidine hydrochloride .

Properties

IUPAC Name

12-(benzimidazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-10-19-16(21-9-18-12-6-2-3-7-13(12)21)15-11-5-4-8-14(11)22-17(15)20-10/h2-3,6-7,9H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVCFBVIGJYKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)N4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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